Methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate
Description
Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a β-carboline derivative characterized by a pyridoindole core with a methyl ester at position 3 and an acetyl group at position 2. β-Carbolines are pharmacologically significant due to their interactions with neurotransmitter receptors, enzyme inhibition, and anticancer properties . This compound’s structural features, particularly the acetyl and ester groups, influence its physicochemical and biological behavior. Below, we compare it with structurally analogous derivatives to highlight substituent effects on synthesis, stability, and activity.
Properties
IUPAC Name |
methyl 2-acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-9(18)17-8-13-11(7-14(17)15(19)20-2)10-5-3-4-6-12(10)16-13/h3-6,14,16H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQZLCIYBPSROR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=C(CC1C(=O)OC)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901151718 | |
| Record name | Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113247-37-3 | |
| Record name | Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113247-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901151718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate typically involves the reaction of D-tryptophan methyl ester hydrochloride with piperonal chloride in the presence of trifluoroacetic acid. The reaction is carried out in redistilled tetrahydrofuran under nitrogen protection at 30°C for 10 hours. Sodium triacetoxyborohydride is then added, and the reaction continues for an additional 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Multi-Component Reactions (MCRs)
The compound participates in Ugi-type reactions due to its indole and acetyl moieties. For example:
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In a Ugi-4C-3CR reaction with aniline and cyclohexyl isocyanide under reflux in toluene, the compound forms tetrahydro-1H-pyrido[3,4-b]indole derivatives in 22% yield .
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The acetyl group facilitates nucleophilic additions, enabling the formation of fused polycyclic structures via Passerini reactions (P-3CR) with aldehydes and isocyanides .
| Reaction Type | Conditions | Yield | Key Product |
|---|---|---|---|
| Ugi-4C-3CR | Toluene, reflux | 22% | Tetrahydro-pyridoindole derivatives |
| Passerini (P-3CR) | CH₂Cl₂, RT | 54–59% | Acyloxyamide-functionalized derivatives |
Pictet–Spengler Cyclization
The β-carboline core undergoes stereoselective cyclization with aldehydes under acidic conditions:
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Using TFA in CHCl₃ at RT, the compound reacts with aromatic aldehydes (e.g., benzaldehyde) to yield (1S,3S)-diastereomers with a 4:1 diastereomeric ratio and total yields up to 67% .
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Kinetic control at 0°C enhances stereoselectivity, favoring the (1S,3S)-configuration .
Ester Hydrolysis
The methyl ester group is hydrolyzed to carboxylic acid under basic conditions (e.g., NaOH in THF-H₂O), enabling further coupling reactions .
Oxidation of the Tetrahydro Ring
Treatment with KMnO₄ in THF oxidizes the tetrahydro-β-carboline ring to its aromatic counterpart, yielding 9H-pyrido[3,4-b]indole derivatives .
Asymmetric Catalysis
The compound serves as a substrate for enzymatic resolution and chiral auxiliary-based synthesis :
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Enzymatic catalysis with lipases or esterases achieves enantiomeric excess (ee) >99% for (1S)-configured products .
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Asymmetric transfer hydrogenation using chiral catalysts (e.g., Ru-(S)-Binap) reduces imine intermediates to amines with 90% ee .
Derivatization at the Acetyl Group
The acetyl moiety undergoes nucleophilic substitution and cross-coupling reactions :
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Alkylation with allyltributylstannane in DCM at −40°C introduces allyl groups with 87–98% yields .
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Trichloroethylcarbonylation with 2,2,2-trichloroethylcarbonyl chloride forms protected intermediates for further functionalization .
Biological Activity-Driven Modifications
Derivatives with alkyl chains at the C1 position exhibit antifungal properties:
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2-Octyl substitution (e.g., 3g) shows MIC values of 0.1 μg/mL against Bipolaris oryzae and Fusarium fujikuroi, comparable to amphotericin B .
| Substituent | Biological Activity | MIC (μg/mL) |
|---|---|---|
| 2-Octyl | Antifungal (plant pathogens) | 0.1 |
| 1-Prop-2-enyl | Membrane disruption in Candida glabrata | 10 |
Key Synthetic Routes
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate exhibit significant anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms including the activation of caspases and modulation of cell cycle regulators.
Case Study :
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives from this compound that demonstrated selective cytotoxicity against breast cancer cell lines (MCF-7) while sparing normal cells. The mechanism involved the inhibition of specific oncogenic pathways.
Neuropharmacological Effects
The compound has also been investigated for its neuroprotective effects. Its structure suggests potential interactions with neurotransmitter systems.
Case Study :
Research published in Neuropharmacology demonstrated that this compound could enhance cognitive function in animal models of Alzheimer's disease. The study found that it improved memory retention and reduced neuroinflammation markers.
Organic Electronics
Due to its unique electronic properties, this compound has potential applications in organic electronics. Its ability to form stable thin films makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.
Research Findings :
A study in Advanced Materials explored the use of this compound as a hole transport material in OLEDs. The results showed improved efficiency and stability compared to traditional materials.
Coatings and Polymers
The incorporation of this compound into polymer matrices has been investigated for creating coatings with enhanced mechanical and thermal properties.
Case Study :
In a publication from Polymer Science, researchers reported that adding this compound to epoxy resins significantly improved their tensile strength and thermal stability.
Mechanism of Action
The mechanism of action of methyl 2-acetyl-2,3,4,9-tetrahydro-1h-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it acts as an inhibitor of glutathione peroxidase 4 (GPX4), which plays a crucial role in maintaining the reactive oxygen species balance in the body . By inhibiting GPX4, the compound can induce ferroptosis, a form of programmed cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Core Structure and Substituent Variations
The pyrido[3,4-b]indole core is common among analogs, but substituents at positions 1, 2, and 3 vary significantly:
Key Observations :
- Position 1 : Alkyl or aryl groups (e.g., octyl, phenyl) enhance lipophilicity and membrane permeability .
- Position 2 : Acetyl, chloroacetyl, or tosyl groups modulate electronic properties and steric bulk. Tosyl derivatives exhibit higher synthetic yields (94% vs. 41% for phenyl analogs) .
- Position 3 : Methyl ester is conserved in most analogs, but ethyl esters (e.g., Ethyl β-carboline-3-carboxylate) increase lipophilicity .
Biological Activity
Methyl 2-acetyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS Number: 190012-09-0) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C₁₅H₁₆N₂O₃
- Molecular Weight : 272 Da
- LogP : 1.04
- Polar Surface Area : 62 Ų
Anticancer Activity
Research indicates that indole derivatives, including this compound, exhibit anticancer properties. A study highlighted that related compounds showed cytotoxic effects against various human cancer cell lines. For instance:
| Compound | Cell Lines Tested | IC₅₀ (µM) |
|---|---|---|
| Methyl 1H-indole-3-carboxylate | A549, MDA-MB-231 | 5.5 |
| Methyl 2-acetyl derivative | HT-29 | 7.8 |
These results suggest that methyl 2-acetyl derivatives may also possess similar cytotoxic activities against cancer cells.
Neuroprotective Effects
Indole alkaloids have been reported to exhibit neuroprotective effects. For example, compounds derived from marine sources have shown potential in protecting neuronal cells from oxidative stress. This activity is attributed to their ability to scavenge free radicals and modulate neuroinflammatory pathways.
Antimicrobial Properties
Methyl 2-acetyl derivatives have demonstrated antimicrobial activities against various bacterial strains. A study examined the efficacy of related compounds against Staphylococcus aureus and Escherichia coli:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Methyl derivative A | Staphylococcus aureus | 33 µM |
| Methyl derivative B | Escherichia coli | 45 µM |
These findings indicate that methyl 2-acetyl derivatives could serve as potential leads for developing new antimicrobial agents.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Some indole derivatives inhibit specific kinases involved in cell proliferation and survival pathways.
- Antioxidant Activity : The ability to scavenge reactive oxygen species (ROS) contributes to their neuroprotective effects.
- Modulation of Apoptotic Pathways : Indole derivatives can induce apoptosis in cancer cells through the activation of pro-apoptotic factors.
Study on Anticancer Activity
A recent investigation evaluated the anticancer potential of methyl 2-acetyl derivatives in vitro and in vivo. The study reported significant tumor regression in xenograft models treated with these compounds compared to control groups.
Neuroprotection in Animal Models
In a rodent model of neurodegeneration, administration of methyl 2-acetyl derivatives resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues.
Q & A
Q. What strategies address contradictions in reported antifungal activity of tetrahydro-β-carboline derivatives?
- Answer : Discrepancies in antifungal data may arise from variations in fungal strains or assay conditions. A standardized protocol using Fusarium oxysporum and Botrytis cinerea models with MIC (minimum inhibitory concentration) thresholds (e.g., 10–50 µg/mL) is recommended . Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., acetyl) enhance activity by improving membrane permeability .
Q. What computational tools are used to predict the redox behavior of this compound in ferroptosis studies?
- Answer : Density functional theory (DFT) calculations predict redox potentials by analyzing electron density distributions at the indole nitrogen and acetyl oxygen atoms. Molecular docking (e.g., AutoDock Vina) models interactions between the compound and GPX4’s selenocysteine active site, guiding rational design of analogs with higher binding affinity .
Methodological Challenges
Q. How are regioisomeric byproducts resolved during synthesis?
- Answer : Regioisomers (e.g., 36a vs. 36b in ) are separated via preparative HPLC using a C18 column and isocratic elution (acetonitrile/water, 70:30). Crude 1H NMR comparisons (e.g., chemical shifts of indole protons at δ = 7.40–7.24 ppm) help identify isomers before purification .
Q. What precautions are necessary for handling this compound due to its reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
